molecular formula C9H10F3NO B1390729 2-Methoxy-6-(trifluoromethyl)benzylamine CAS No. 1017778-95-8

2-Methoxy-6-(trifluoromethyl)benzylamine

Cat. No. B1390729
M. Wt: 205.18 g/mol
InChI Key: CPYXGRVUWLCIHG-UHFFFAOYSA-N
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Description

2-Methoxy-6-(trifluoromethyl)benzylamine is a chemical compound with the CAS Number: 1017778-95-8 . It is a liquid at ambient temperature . The IUPAC name for this compound is [2-methoxy-6-(trifluoromethyl)phenyl]methanamine .


Molecular Structure Analysis

The InChI Code for 2-Methoxy-6-(trifluoromethyl)benzylamine is 1S/C9H10F3NO/c1-14-8-4-2-3-7(6(8)5-13)9(10,11)12/h2-4H,5,13H2,1H3 . This indicates that the compound has a molecular weight of 205.18 .


Physical And Chemical Properties Analysis

2-Methoxy-6-(trifluoromethyl)benzylamine is a liquid at ambient temperature . It has a molecular weight of 205.18 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found.

Scientific Research Applications

Antidepressant Potential

2-Methoxy-6-(trifluoromethyl)benzylamine derivatives have been identified as potential antidepressants. They are found to be highly active and selective inhibitors of 5-hydroxytryptamine re-uptake in brain structures, exhibiting typical antireserpine activity (Jílek et al., 1989).

Medicinal Chemistry Applications

The compound is used in medicinal chemistry for synthesizing ortho-trifluoromethyl-substituted benzylamines. A study demonstrated the effectiveness of a Pd(II)-catalyzed ortho-C-H trifluoromethylation process using 2-Methoxy-6-(trifluoromethyl)benzylamine, highlighting its utility in medicinal chemistry (Miura et al., 2013).

Antiarrhythmic Research

Derivatives of 2-Methoxy-6-(trifluoromethyl)benzylamine have been studied for their effects on experimental cardiac arrhythmias. Some of these derivatives exhibited significant antiarrhythmic activity (Remy et al., 1975).

Chemical Synthesis and Complex Formation

The compound is involved in the synthesis of various chemicals and formation of metal complexes. For example, it's used in the synthesis of phenethylamines from phenylacetonitriles (Short et al., 1973) and in forming complexes with metals like copper(II), cobalt(III), and nickel(II) (Köksal et al., 2001).

Fluorescent Probe Development

2-Methoxy-6-(trifluoromethyl)benzylamine derivatives have been used in the development of highly fluorescent probes, like the synthesis of tris(8-methoxy-2-quinolylmethyl)amine as a Zn(2+) probe (Mikata et al., 2015).

Antidopaminergic Properties Research

The compound's derivatives have also been researched for their antidopaminergic properties, which are relevant in the study of neuroleptic agents (de Paulis et al., 1985).

Catalytic and Synthetic Chemistry

It is also involved in catalytic processes and synthetic chemistry, such as in the homogeneous catalytic carbonylation of nitroaromatics (Gargulak & Gladfelter, 1994) and in the regioselective functionalisation of 1,3-bis(trifluoromethyl)benzene (Dmowski & Piasecka-Maciejewska, 1998).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[2-methoxy-6-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-14-8-4-2-3-7(6(8)5-13)9(10,11)12/h2-4H,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYXGRVUWLCIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-(trifluoromethyl)benzylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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